

JNJ-26070109: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	JNJ-26070109	
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For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **JNJ-26070109**, a potent and selective cholecystokinin 2 (CCK2) receptor antagonist. This guide covers its chemical structure, physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

JNJ-26070109, with the systematic IUPAC name (R)-4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, is a novel, orally bioavailable small molecule.[1][2][3][4] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(R)-4-bromo-N-[1-(2,4-difluoro- phenyl)-ethyl]-2-(quinoxaline-5- sulfonylamino)-benzamide	[1][2][3][4]
CAS Number	844645-08-5	
Molecular Formula	C23H17BrF2N4O3S	_
Molecular Weight	547.37 g/mol	-
SMILES	O=C(NINVALID-LINK c1cc(F)cc(F)c1)c2cc(Br)ccc2N S(=O)(=O)c3cccc4nccnc34	
Appearance	White to off-white solid	-
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	-

Pharmacology

JNJ-26070109 is a high-affinity, competitive, and selective antagonist of the cholecystokinin 2 (CCK2) receptor.[1][3][5] Its pharmacological profile has been characterized in various in vitro and in vivo models.

In Vitro Pharmacology

The binding affinity and functional antagonism of **JNJ-26070109** have been determined in radioligand binding and functional assays, respectively. The compound exhibits high affinity for human, rat, and dog CCK2 receptors.



Parameter	Species	Value	Reference
Binding Affinity (pKi)	Human CCK2R	8.49 ± 0.13	[1]
Rat CCK2R	7.99 ± 0.08	[1]	
Dog CCK2R	7.70 ± 0.14	[1]	_
Functional Antagonism (pKB)	Human CCK2R (Calcium Mobilization)	8.53 ± 0.05	[1]
Mouse Stomach (Gastric Acid Secretion)	8.19 ± 0.13	[1]	

JNJ-26070109 demonstrates significant selectivity for the CCK2 receptor over the CCK1 receptor, with the highest selectivity observed for the human isoforms.[1]

Species	CCK2 vs. CCK1 Selectivity	Reference
Human	~1222-fold	[1]
Rat	~324-fold	[1]
Dog	~336-fold	[1]

In Vivo Pharmacology & Pharmacokinetics

Preclinical studies in rats and dogs have demonstrated that **JNJ-26070109** possesses favorable pharmacokinetic properties, including high oral bioavailability.[1] In vivo efficacy has been established through its ability to inhibit pentagastrin-stimulated gastric acid secretion.[1] [2]



Parameter	Rat	Dog	Reference
Oral Bioavailability (%F)	73 ± 16	92 ± 12	[1]
Half-life (t1/2)	1.8 ± 0.3 h	1.2 ± 0.1 h	[1]
Oral EC50 (Pentagastrin- stimulated acid secretion)	1.5 μΜ	0.26 μΜ	[1]

Furthermore, chronic administration of **JNJ-26070109** in rats has been shown to effectively inhibit basal and stimulated gastric acid secretion and to prevent the acid rebound phenomenon often observed after cessation of proton pump inhibitor (PPI) therapy.[2][4]

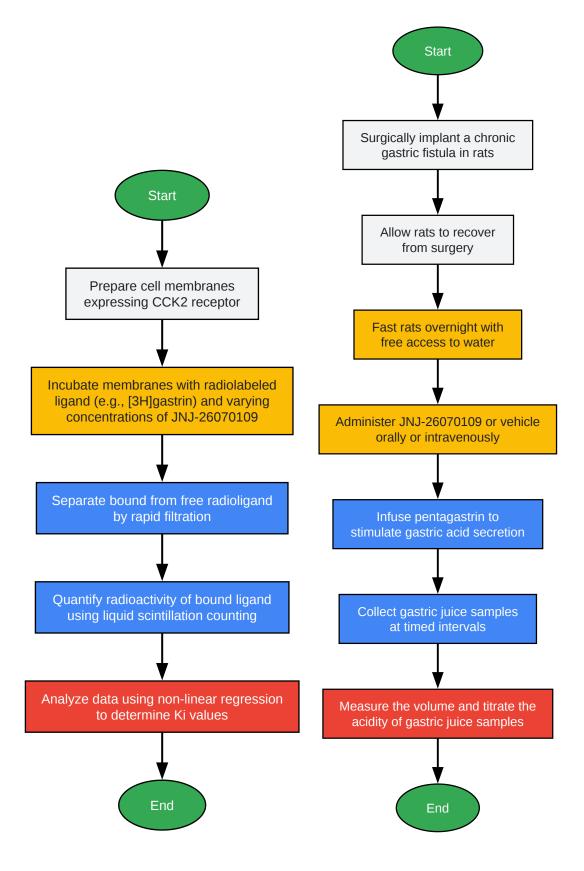
Mechanism of Action and Signaling Pathway

JNJ-26070109 exerts its pharmacological effects by competitively blocking the binding of the endogenous ligands, gastrin and cholecystokinin, to the CCK2 receptor. The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium concentrations. By antagonizing this receptor, **JNJ-26070109** inhibits these downstream signaling events.









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